molecular formula C9H16ClNO2 B14042824 1-Allylpiperidine-4-carboxylic acid hydrochloride

1-Allylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B14042824
M. Wt: 205.68 g/mol
InChI Key: XSVDTFKFHQJBAN-UHFFFAOYSA-N
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Description

1-Allylpiperidine-4-carboxylic acid hydrochloride is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an allyl group attached to the nitrogen atom and a carboxylic acid group at the fourth position of the piperidine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-allylpiperidine-4-carboxylic acid hydrochloride typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Introduction of Allyl Group: The allyl group can be introduced via nucleophilic substitution reactions, where an allyl halide reacts with the piperidine derivative.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

    Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Allylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Allyl halides and other nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

1-Allylpiperidine-4-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to natural ligands.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-allylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group and carboxylic acid moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Methylpiperidine-4-carboxylic acid hydrochloride
  • 1-Phenylpiperidine-4-carboxylic acid hydrochloride
  • 1-Benzylpiperidine-4-carboxylic acid hydrochloride

Comparison: 1-Allylpiperidine-4-carboxylic acid hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to its methyl, phenyl, and benzyl counterparts. The allyl group can participate in additional reactions, such as polymerization and cross-linking, making it valuable in specific research and industrial applications.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

1-prop-2-enylpiperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-2-5-10-6-3-8(4-7-10)9(11)12;/h2,8H,1,3-7H2,(H,11,12);1H

InChI Key

XSVDTFKFHQJBAN-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCC(CC1)C(=O)O.Cl

Origin of Product

United States

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